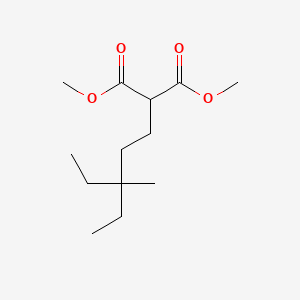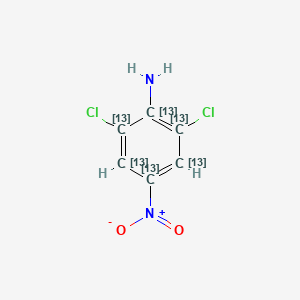
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) is an organic compound belonging to the class of nitroanilines. It is a versatile reagent and has been used in a variety of scientific research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a probe for the study of biochemical and physiological processes. This article will provide an overview of the synthesis method of Dichloran-13C6, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the future directions of this compound.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) can be achieved by introducing 13C6 isotopes into the starting materials of the traditional synthesis pathway of Dichloran. This can be done by using 13C6 labeled reagents in the reactions.
Starting Materials
2,6-Dichloroaniline, 4-nitrochlorobenzene-13C6, Sodium hydroxide, Acetic acid, Ethanol
Reaction
Step 1: 2,6-Dichloroaniline is reacted with 4-nitrochlorobenzene-13C6 in ethanol at reflux temperature to form 2,6-Dichloro-4-nitroaniline-13C6., Step 2: The product obtained in step 1 is then treated with sodium hydroxide solution to remove any unreacted starting materials., Step 3: The crude product obtained from step 2 is purified by recrystallization from acetic acid to obtain pure 2,6-Dichloro-4-nitroaniline-13C6.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) has been used in a variety of scientific research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a probe for the study of biochemical and physiological processes. For example, it has been used as a fluorescent probe for the detection of nucleic acids, as an inhibitor of enzymes involved in the synthesis of fatty acids, and as a catalyst for the oxidative coupling of aromatic compounds. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) depends on the particular application. In general, it acts as a catalyst for organic reactions, and as a fluorescent probe for the detection of nucleic acids. It also acts as an inhibitor of enzymes involved in the synthesis of fatty acids, and as a catalyst for the oxidative coupling of aromatic compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) depend on the particular application. In general, it has been found to inhibit the enzymes involved in the synthesis of fatty acids, and to act as a catalyst for the oxidative coupling of aromatic compounds. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds, and has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. Furthermore, it can be used as a catalyst for a variety of organic reactions, and as a fluorescent probe for the detection of nucleic acids. However, it also has some limitations. For example, it is not soluble in water, and can be toxic at high concentrations.
Direcciones Futuras
There are a number of potential future directions for 2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6). For example, it could be used in the development of new pharmaceuticals and other biologically active compounds, as a probe for the study of biochemical and physiological processes, and as a catalyst for the synthesis of new compounds. Additionally, it could be used in the development of new analytical methods for the detection of nucleic acids and other biomolecules, and for the synthesis of new materials. Finally, further research could be conducted to explore the potential anti-inflammatory and antioxidant properties of Dichloran-13C6.
Propiedades
IUPAC Name |
2,6-dichloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZHMJUSMUDOQ-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

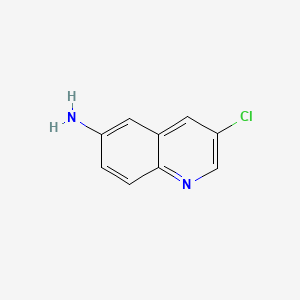

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
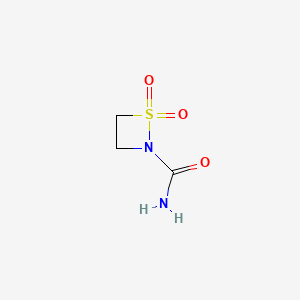
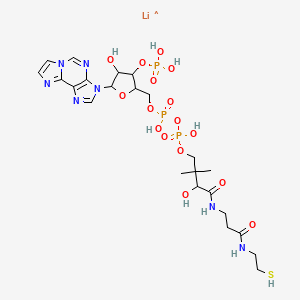
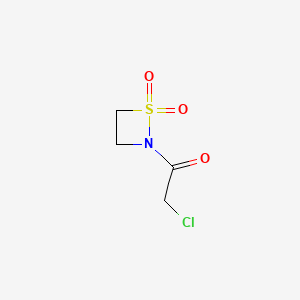
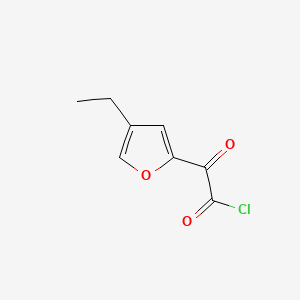

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)
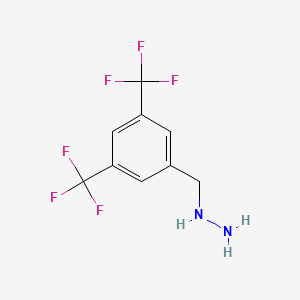
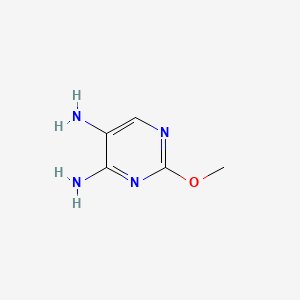
![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)

